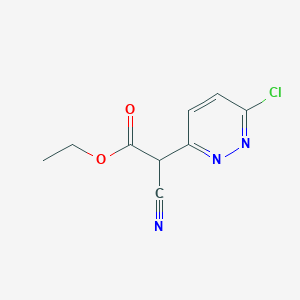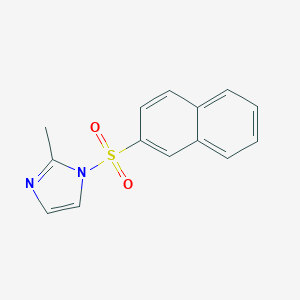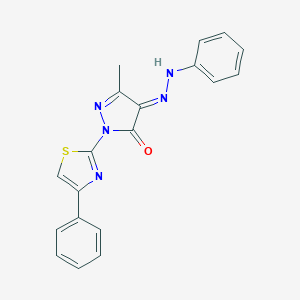
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a cyano group at the 3-position, along with an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with ethyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used for the reduction of the cyano group.
Major Products
Substitution Reactions: Products include various substituted pyridazine derivatives.
Hydrolysis: The major product is 6-chloro-3-pyridazinecarboxylic acid.
Reduction: The major product is ethyl (6-chloro-3-pyridazinyl)(amino)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate can be compared with other pyridazine derivatives such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar structure but contains a fluorine atom instead of a cyano group.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core but have different substituents, leading to varied biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClN3O2 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(5-11)7-3-4-8(10)13-12-7/h3-4,6H,2H2,1H3 |
Clave InChI |
GWAWAZHRUNXMLE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl |
SMILES canónico |
CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B274124.png)

![N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide](/img/structure/B274129.png)







![2-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B274146.png)
![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B274154.png)
